5-Bromo-1-cyclopentyl-6-fluorobenzimidazole
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Overview
Description
5-Bromo-1-cyclopentyl-6-fluorobenzimidazole is a chemical compound with the molecular formula C12H12BrFN2 and a molecular weight of 283.14 g/mol It is a benzimidazole derivative, characterized by the presence of bromine, cyclopentyl, and fluorine substituents on the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and cyclopentanone.
Cyclization Reaction: The key step involves the cyclization of 5-bromo-2-fluoroaniline with cyclopentanone in the presence of a suitable catalyst and solvent. This reaction forms the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopentyl-6-fluorobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl compounds .
Scientific Research Applications
5-Bromo-1-cyclopentyl-6-fluorobenzimidazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-cyclopentylbenzimidazole: Lacks the fluorine substituent, leading to different chemical properties and reactivity.
6-Fluoro-1-cyclopentylbenzimidazole:
5-Bromo-6-fluorobenzimidazole: Lacks the cyclopentyl group, resulting in different steric and electronic effects
Uniqueness
5-Bromo-1-cyclopentyl-6-fluorobenzimidazole is unique due to the combination of bromine, cyclopentyl, and fluorine substituents on the benzimidazole ring. This unique structure imparts specific chemical properties, such as enhanced reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
5-bromo-1-cyclopentyl-6-fluorobenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2/c13-9-5-11-12(6-10(9)14)16(7-15-11)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUPBRKZTUHLFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=CC(=C(C=C32)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742883 |
Source
|
Record name | 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-22-5 |
Source
|
Record name | 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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